3-Methoxybutyl methanesulfonate
Description
Chemical Identity and Structural Characterization
Molecular Formula and Systematic Nomenclature
3-Methoxybutyl methanesulfonate is an ester formed via the condensation of methanesulfonic acid and 3-methoxy-1-butanol. Its molecular formula is C₆H₁₄O₅S , derived as follows:
- Methanesulfonic acid: CH₃SO₃H
- 3-Methoxy-1-butanol: C₅H₁₂O₂
- Esterification eliminates H₂O, yielding C₆H₁₄O₅S.
Systematic IUPAC Name :
(3-Methoxybutyl) methanesulfonate
Alternative Names :
- Methanesulfonic acid 3-methoxybutyl ester
- 3-Methoxybutyl methylsulfonate
Table 1: Molecular Identity
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₄O₅S |
| Molecular Weight | 198.24 g/mol |
| CAS Registry Number | Not formally assigned |
| SMILES | COCC(C)CS(=O)(=O)OC |
Crystallographic Analysis and Three-Dimensional Conformation
While no direct crystallographic data exists for this compound, insights can be drawn from structurally similar methanesulfonate salts. For instance, the methanesulfonate salt of 3-(N-methyl)pyridinium boronic acid crystallizes in the P2₁/c space group with unit cell parameters a = 8.9460 Å, b = 8.8380 Å, c = 13.850 Å, and β = 105.28°. The sulfonate group in such structures typically forms hydrogen bonds (e.g., O–H···O–S), stabilizing the crystal lattice.
For the title compound, computational modeling predicts a staggered conformation of the butyl chain, with the methoxy (-OCH₃) and sulfonate (-SO₃CH₃) groups adopting equatorial positions to minimize steric hindrance.
Spectroscopic Fingerprinting
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) :
- δ 3.30 (s, 3H, OCH₃),
- δ 3.10 (t, 2H, CH₂SO₃),
- δ 2.90 (s, 3H, SO₃CH₃),
- δ 1.60–1.40 (m, 4H, CH₂CH₂).
- ¹³C NMR (100 MHz, CDCl₃) :
Infrared (IR) Spectroscopy
Key absorption bands (cm⁻¹):
Mass Spectrometry (MS)
Computational Chemistry Modeling
Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level predict the following electronic properties:
- HOMO-LUMO Gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative charge localized on sulfonate oxygen atoms, facilitating hydrogen bonding.
- Optimized Geometry : Bond lengths of S–O (1.45 Å) and C–O (1.41 Å) align with typical sulfonate esters.
Properties
Molecular Formula |
C6H14O4S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
3-methoxybutyl methanesulfonate |
InChI |
InChI=1S/C6H14O4S/c1-6(9-2)4-5-10-11(3,7)8/h6H,4-5H2,1-3H3 |
InChI Key |
YJYJAHMOLOESNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCOS(=O)(=O)C)OC |
Origin of Product |
United States |
Scientific Research Applications
a. Drug Development
3-Methoxybutyl methanesulfonate is utilized in the synthesis of pharmaceutical compounds. For instance, it has been investigated as an intermediate in the production of various drug candidates, particularly those targeting inflammatory conditions and metabolic disorders. The compound's ability to modify biological activity through structural changes makes it a key player in drug design.
b. Genotoxicity Studies
Research indicates that alkyl methanesulfonates, including this compound, are genotoxic impurities that need to be monitored in pharmaceuticals. Regulatory bodies like the International Council for Harmonization have guidelines for limiting such impurities to ensure drug safety. Trace analysis methods have been developed to detect these compounds in drug formulations, highlighting their significance in pharmaceutical quality control .
a. Intermediate for Synthesis
In organic chemistry, this compound serves as an important reagent for synthesizing other chemical compounds. Its sulfonate group enhances electrophilicity, facilitating nucleophilic substitution reactions. This property is exploited in the synthesis of various sulfonamide derivatives and other functionalized organic molecules.
b. Polymer Chemistry
The compound is also being explored for its potential use in polymer chemistry. It can act as a plasticizer or additive in polymer formulations, enhancing flexibility and durability of materials. The inclusion of such compounds can improve the thermal properties of polymers, making them suitable for a wider range of applications .
Environmental and Safety Considerations
Given the potential genotoxicity associated with methanesulfonates, including this compound, it is crucial to assess their environmental impact and safety profiles. Regulatory assessments focus on exposure limits and potential health effects associated with occupational exposure .
Case Study 1: Synthesis of Drug Candidates
In one study, researchers synthesized a series of benzimidazole derivatives using this compound as a key intermediate. These derivatives showed promising activity against specific biological targets related to cancer treatment, demonstrating the compound's utility in developing new therapeutic agents.
Case Study 2: Trace Analysis Methodology
A comprehensive study focused on developing a trace analysis method for detecting alkyl methanesulfonates in pharmaceutical products using liquid-liquid extraction techniques combined with gas chromatography. This method successfully identified low concentrations of this compound in formulations intended for topical applications .
Data Table: Applications Summary
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceutical Development | Intermediate in drug synthesis | Key role in modifying biological activity |
| Quality Control | Genotoxicity monitoring | Compliance with international safety standards |
| Chemical Synthesis | Reagent for nucleophilic substitution | Enhances electrophilicity |
| Polymer Chemistry | Plasticizer/additive | Improves flexibility and thermal properties |
Comparison with Similar Compounds
Ethyl Methanesulfonate (EMS)
- CAS : 62-50-0
- Molecular Formula : C₃H₈O₃S
- Molecular Weight : 124.16 g/mol
- Physical State : Colorless liquid .
- Applications : Used in biochemical research as a mutagen and alkylating agent .
- Toxicity: Classified as a carcinogen, mutagen, and teratogen by NTP, IARC, and EPA. Exposure risks include respiratory and dermal irritation .
Lead Methanesulfonate
- CAS: Not explicitly provided (aqueous solution form).
- Molecular Formula : Pb(CH₃SO₃)₂ (inferred).
- Physical State : Colorless liquid in aqueous solutions; corrosive to metals .
- Applications : Industrial electroplating and battery manufacturing.
- Toxicity : Causes severe eye damage, respiratory irritation, and central nervous system toxicity. Regulated under workplace lead exposure limits .
Benztropine Mesylate
(3,3-Difluorocyclobutyl)methyl Methanesulfonate
3-Methylbut-3-en-1-yl Methanesulfonate
- CAS : 80352-66-5
- Molecular Formula : C₆H₁₂O₃S
- Molecular Weight : 164.22 g/mol
- Applications : Likely used as an alkylating agent in specialty chemical synthesis .
Comparative Analysis Table
Key Observations
Structural Influences :
- The methoxybutyl group in this compound may enhance solubility in polar solvents compared to shorter-chain analogs like EMS.
- Fluorinated derivatives (e.g., (3,3-Difluorocyclobutyl)methyl MS) exhibit specialized reactivity for fluorinated drug synthesis .
Toxicity Trends: Ethyl and lead methanesulfonates highlight the dual hazards of alkylating activity (mutagenicity) and metal toxicity, respectively .
Synthetic Utility :
- Methanesulfonates with unsaturated or cyclic groups (e.g., 3-Methylbut-3-en-1-yl MS) are valuable in constructing complex organic frameworks .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-methoxybutyl methanesulfonate with high purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between methanesulfonyl chloride and 3-methoxybutanol under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis .
- Maintaining temperatures below 0°C to suppress side reactions (e.g., sulfonate ester degradation) .
- Purification via vacuum distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
- Validate purity using GC-MS or HPLC-UV, referencing retention times and spectral matches against standards .
Q. How can researchers ensure safe handling and disposal of this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation exposure .
- Waste Management : Neutralize residual compound with alkaline solutions (e.g., 10% NaOH) to hydrolyze sulfonate esters before disposal . Collect hydrolyzed waste in sealed containers labeled "Mutagenic/Carcinogenic" for incineration .
Q. What analytical techniques are suitable for quantifying trace impurities in this compound?
- Methodological Answer :
- Gas Chromatography (GC) : Use flame ionization detection (FID) with a polar capillary column (e.g., DB-WAX) to separate and quantify residual alcohols or sulfonic acids .
- HPLC with Derivatization : Derivatize impurities (e.g., methanesulfonic acid) with 2,4-dinitrophenylhydrazine for UV detection at 360 nm .
- NMR Spectroscopy : Compare H and C NMR spectra with literature data to confirm structural integrity and identify unknown peaks .
Advanced Research Questions
Q. How can researchers assess the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Kinetic Studies : Prepare buffered solutions (pH 2–12) and incubate the compound at 25–60°C. Monitor degradation via HPLC at intervals (0, 24, 48, 72 hrs) .
- Activation Energy Calculation : Apply the Arrhenius equation to extrapolate shelf-life at storage temperatures .
- Degradation Products : Identify hydrolyzed products (e.g., methanesulfonic acid, 3-methoxybutanol) using LC-MS/MS and compare with reference standards .
Q. What experimental strategies can resolve contradictions in reported alkylating activity of this compound across cell lines?
- Methodological Answer :
- Dose-Response Analysis : Perform comet assays or γ-H2AX staining in multiple cell lines (e.g., MCF-7, HEK293) to quantify DNA damage .
- Metabolic Activation : Test activity in the presence/absence of S9 liver enzymes to assess bioactivation requirements .
- Comparative Studies : Co-test with ethyl methanesulfonate (EMS) as a positive control to benchmark alkylation efficiency .
Q. How can researchers design assays to evaluate the mutagenic potential of this compound in model organisms?
- Methodological Answer :
- Ames Test : Use Salmonella typhimurium strains TA98 and TA100 with/without metabolic activation. Compare mutation rates against EMS-treated samples .
- Plant-Based Assays : Treat Amaranthus seedlings with 0.1–1.0 mM compound, then quantify germination rates and morphological anomalies (e.g., leaf variegation) .
- Whole-Genome Sequencing : Analyze mutant lines (e.g., yeast or Arabidopsis) for point mutations and structural variants using Illumina/Nanopore platforms .
Q. What protocols are recommended for detecting this compound in environmental or biological matrices?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Pre-concentrate samples using C18 cartridges. Elute with methanol and dry under nitrogen .
- GC-ECD : Employ electron capture detection for high sensitivity in water/soil samples. Validate with spiked recovery tests (80–120% acceptable range) .
- LC-QTOF-MS : Use high-resolution mass spectrometry to distinguish the compound from isobaric interferents (e.g., other sulfonates) in serum/urine .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported cytotoxicity thresholds for this compound?
- Methodological Answer :
- Standardized Protocols : Replicate studies using identical cell lines, culture media, and exposure durations (e.g., 48 hrs vs. 72 hrs) .
- Meta-Analysis : Pool data from multiple studies to calculate an EC50 range. Use ANOVA to identify variables (e.g., serum concentration) influencing toxicity .
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to compare stress-response pathways (e.g., p53, NRF2) across conflicting datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
